molecular formula C11H20N2O4S B13464912 Tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate

Tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate

Cat. No.: B13464912
M. Wt: 276.35 g/mol
InChI Key: RGBXQLJJBCUKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with sulfonylating agents. One common method includes the use of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a starting material, which is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The azetidine ring provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • Tert-butyl 3-ethynylazetidine-1-carboxylate
  • Tert-butyl 3-aminoazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate is unique due to its dual azetidine rings and the presence of a sulfonyl group, which imparts distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

IUPAC Name

tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-6-9(7-13)18(15,16)8-4-12-5-8/h8-9,12H,4-7H2,1-3H3

InChI Key

RGBXQLJJBCUKHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.